molecular formula C24H20FN5S B4719673 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4719673
M. Wt: 429.5 g/mol
InChI Key: ZAGQSVHLADELBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a thienopyrimidine core, and a carbonitrile group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylpiperazine with a thienopyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target, thereby preventing its normal function. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, highlighting its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific combination of functional groups and its ability to selectively inhibit certain molecular targets. This selectivity makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5S/c1-16-20(15-26)31-24-21(16)23(27-22(28-24)17-5-3-2-4-6-17)30-13-11-29(12-14-30)19-9-7-18(25)8-10-19/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQSVHLADELBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.